2-(3-Chlorophenoxy)-Propionic Acid (3-CPA): A Technical Whitepaper on Chemical Properties, Mechanisms, and Formulation Dynamics
2-(3-Chlorophenoxy)-Propionic Acid (3-CPA): A Technical Whitepaper on Chemical Properties, Mechanisms, and Formulation Dynamics
Executive Summary
2-(3-Chlorophenoxy)propionic acid, commonly referred to as Cloprop or 3-CPA, is a synthetic phenoxypropionic acid derivative utilized extensively as a plant growth regulator, selective herbicide, and pharmaceutical intermediate. This whitepaper provides an in-depth analysis of its physicochemical properties, molecular mechanisms, and advanced formulation strategies, designed for researchers and formulation scientists aiming to leverage its unique biological activity.
Chemical Identity and Structural Dynamics
3-CPA (CAS: 101-10-0) is characterized by a propionic acid backbone substituted with a 3-chlorophenoxy group 1[1]. As a chiral molecule, it exists as a racemic mixture of (R) and (S) enantiomers. The stereochemistry dictates its target-site affinity, while the chlorophenoxy moiety enhances lipophilicity, allowing it to efficiently penetrate plant cuticles and cellular membranes. Beyond agriculture, its functional groups make it a valuable synthetic precursor for constructing frameworks in antibacterial drug development 2[2].
Physicochemical Profile
Understanding the thermodynamic and physicochemical properties of 3-CPA is critical for predicting its environmental fate, bioavailability, and formulation stability.
Table 1: Key Physicochemical Properties and Their Formulation Implications
| Property | Value | Causality / Technical Implication |
| Molecular Weight | 200.62 g/mol | Low molecular weight facilitates rapid absorption across biological barriers (gut wall, plant epidermis)3[3]. |
| Melting Point | 113–116 °C | Indicates moderate crystalline lattice energy; remains a stable solid under standard storage conditions 4[4]. |
| Water Solubility | 1,200 mg/L (at 22 °C) | High enough for aqueous formulations, though surfactants are often required to optimize foliar spread and uptake 5[5]. |
| pKa (Hydroxyl) | 3.62 | Exists primarily as an anion at environmental pH (5–9), leading to high soil mobility (Koc ≈ 88) and low clay adsorption 5[5]. |
| LogP (XLogP3) | 2.52 | Moderate lipophilicity prevents significant fat storage in mammals and results in a low bioconcentration factor (BCF = 11) 5[5]. |
| Vapor Pressure | 2.28 × 10⁻⁴ mm Hg | Low volatility; dissipation occurs mainly via photochemically-produced hydroxyl radicals (atmospheric half-life ~16h) 5[5]. |
Mechanism of Action: Auxin Mimicry
In botanical applications, 3-CPA functions by mimicking indole-3-acetic acid (IAA), the primary natural auxin 3[3]. Because plants lack the specific enzymes to rapidly degrade this synthetic analog, 3-CPA induces prolonged signaling.
At low, controlled concentrations (e.g., 100 ppm), it alters physiological processes to reduce crown size and extend the shelf life of fruits like pineapples 6[6]. At higher concentrations, it acts as a broadleaf herbicide by causing hyper-accumulation of auxin signals, leading to unsustainable cellular elongation, vascular tissue destruction, and plant death 4[4].
Pathway Dynamics: 3-CPA binds to the TIR1/AFB F-box receptor proteins. This binding facilitates the ubiquitination and subsequent 26S proteasomal degradation of Aux/IAA repressor proteins. The degradation liberates Auxin Response Factors (ARFs), which then dimerize and trigger the transcription of auxin-responsive genes.
Fig 1: Molecular mechanism of 3-CPA mimicking auxin to activate gene transcription.
Advanced Formulation: Nanocomposite Encapsulation Protocol
A major challenge with phenoxy herbicides is their high soil mobility (due to their anionic state at environmental pH), which can lead to groundwater leaching. To mitigate this, researchers synthesize controlled-release formulations by intercalating 3-CPA into Zinc-Layered Hydroxides (ZLH) 7[7].
Step-by-Step Methodology: Synthesis of Cloprop-ZLH Nanocomposites
Rationale: Direct reaction of ZnO with 3-CPA creates a host-guest supramolecular structure where the anionic 3-CPA is electrostatically bound between positively charged zinc hydroxide layers, protecting it from rapid photolysis and allowing sustained release.
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Precursor Dispersion: Disperse 0.05 g of pure commercial zinc oxide (ZnO) into 100 mL of deionized water. Causality: Water acts as the hydrolysis medium, slowly converting the ZnO surface to Zn(OH)₂, creating the alkaline environment necessary for intercalation.
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Active Ingredient Addition: Add solutions of 3-CPA ranging from 0.05 M to 0.3 M dropwise to the ZnO dispersion. Causality: The concentration gradient drives the anionic 3-CPA to replace hydroxyl groups or water molecules in the interlayer space.
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Thermal Aging: Transfer the mixture to an oil bath shaker and incubate at 70 °C for 18 hours. Causality: Elevated temperature provides the activation energy required for the structural reorganization of the ZLH lattice, ensuring maximum drug loading and high crystallinity 7[7].
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Isolation and Purification: Centrifuge the resulting precipitate and wash thoroughly with deionized water. Causality: Washing removes surface-adsorbed, un-intercalated 3-CPA, ensuring that the final release kinetics are governed strictly by de-intercalation rather than immediate surface dissolution.
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Stabilization: Dry the purified precipitate in an oven at 70 °C until a constant weight is achieved. The resulting powder is the functional Cloprop-ZLH nanocomposite.
Fig 2: Step-by-step synthesis workflow for Cloprop-Zinc-Layered Hydroxide nanocomposites.
Pharmacokinetics and Toxicology
For professionals handling 3-CPA during drug development or agricultural formulation, understanding its toxicological profile is paramount.
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Absorption & Distribution: Chlorophenoxy compounds are readily absorbed across the gut wall, lungs, and skin. Because of a moderate LogP (2.52), they do not significantly partition into adipose tissue, preventing long-term fat storage 3[3].
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Metabolism & Excretion: The compound is highly stable and resists extensive biotransformation in mammals. Excretion occurs almost entirely and rapidly via the urine 3[3].
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Toxicity: 3-CPA is classified as a Class III hazard. It is harmful if swallowed (H302) and causes skin (H315) and eye irritation (H319) 3[3]. While environmental toxicity regarding bioaccumulation is low, its high mobility necessitates careful runoff management.
References
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Echemi. "(±)-2-(3-Chlorophenoxy)propionic acid | 101-10-0 Drug Information & Properties." 5
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CymitQuimica. "CAS 101-10-0: (±)-2-(3-Chlorophenoxy)propionic acid." 1
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National Center for Biotechnology Information (PubChem). "(+-)-2-(3-Chlorophenoxy)propionic acid | C9H9ClO3 | CID 7542." 3
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Chem-Impex. "2-(3-Chlorophenoxy)propionic acid - Applications and Properties." 4
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Arborpharmchem. "Cas No. 101-10-0 2-(3-Chlorophenoxy)-propionic acid - Pharmaceutical Intermediates." 2
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ResearchGate. "A Study on the Effect of Cloprop on Crown Size and Quality of Pineapple cv. Giant Kew." 6
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Scientific Research Publishing (SCIRP). "Synthesis and controlled release of cloprop herbicides from cloprop-layered double hydroxide and cloprop-zinc-layered hydroxide nanocomposites." 7
Sources
- 1. CAS 101-10-0: (±)-2-(3-Chlorophenoxy)propionic acid [cymitquimica.com]
- 2. arborpharmchem.com [arborpharmchem.com]
- 3. (+-)-2-(3-Chlorophenoxy)propionic acid | C9H9ClO3 | CID 7542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. scirp.org [scirp.org]
